molecular formula C26H35ClN8O7S B12297922 Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

Cat. No.: B12297922
M. Wt: 639.1 g/mol
InChI Key: VJZRBVVLWLEXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-DL-Pro-DL-Arg-pNA.HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:

    Coupling Reactions: Amino acids are sequentially added to a solid resin support. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, often using reagents like HBTU or DIC, and its subsequent reaction with the amine group of the growing peptide chain.

    Deprotection Steps: After each coupling, the protecting groups on the amino acids are removed, usually with TFA (trifluoroacetic acid), to allow the next amino acid to be added.

    Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin support using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

    Purification: The crude peptide is purified using techniques such as HPLC (high-performance liquid chromatography) to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods, such as preparative HPLC, are employed to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl primarily undergoes enzymatic cleavage reactions. The compound is a substrate for serine proteases, which cleave the peptide bond between the arginine and p-nitroaniline groups.

Common Reagents and Conditions

Major Products

The major product of the enzymatic cleavage of this compound is p-nitroaniline, which is released upon hydrolysis of the peptide bond by the serine protease .

Scientific Research Applications

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is widely used in scientific research for:

Mechanism of Action

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl acts as a chromogenic substrate for serine proteases. The enzyme binds to the substrate and cleaves the peptide bond between the arginine and p-nitroaniline groups. This cleavage releases p-nitroaniline, which absorbs light at 405 nm, allowing for the quantification of enzyme activity. The molecular targets are the active sites of serine proteases, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

    N-p-Tosyl-Gly-Pro-Arg-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin upon cleavage.

    Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for similar applications.

    Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride: A chromogenic substrate for trypsin and other serine proteases

Uniqueness

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is unique in its specific design for chromogenic detection, making it highly suitable for spectrophotometric assays. Its ability to release p-nitroaniline upon cleavage provides a straightforward and sensitive method for measuring enzyme activity, distinguishing it from fluorogenic substrates that require fluorescence detection equipment .

Properties

Molecular Formula

C26H35ClN8O7S

Molecular Weight

639.1 g/mol

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H

InChI Key

VJZRBVVLWLEXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.